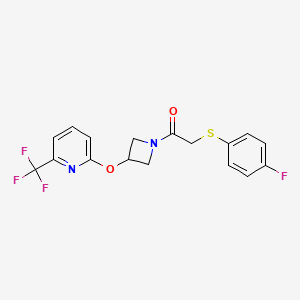

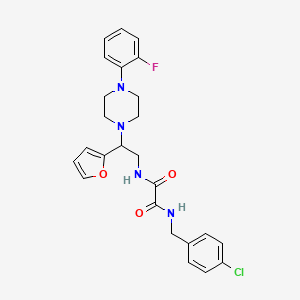

![molecular formula C19H22ClN3O2S2 B2861683 6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1216540-69-0](/img/structure/B2861683.png)

6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride” is a compound that belongs to the benzothiazole class of compounds . Benzothiazoles are important heterocyclic compounds that have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Benzothiazole derivatives have been found to undergo a variety of chemical reactions. For instance, they can undergo reactions with 2-aminothiophenol and aldehydes . They can also participate in reactions with o-iodoanilines or electron-rich aromatic amines with K2S and DMSO to provide 2-unsubstituted benzothiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on the specific structure of the compound. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Antioxidant Applications

Thiazole derivatives have been recognized for their potent antioxidant properties. The compound could be utilized in research to develop new antioxidants that help protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer .

Anti-Inflammatory and Analgesic Research

The anti-inflammatory and analgesic activities of thiazole compounds make them valuable in the development of new pain relief medications. Studies could explore the efficacy of 6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride in reducing inflammation and pain sensation .

Antimicrobial and Antifungal Studies

Thiazoles are known to possess antimicrobial and antifungal activities. This compound could be investigated for its potential use in creating new antibiotics or antifungal agents, especially in the face of rising antibiotic resistance .

Antitumor and Cytotoxicity Research

Research into the antitumor and cytotoxic effects of thiazole derivatives is of significant interest. This compound could be studied for its potential to inhibit tumor growth or induce cell death in cancerous cells, contributing to the development of novel cancer therapies .

Neuroprotective Research

The neuroprotective activity of thiazole derivatives suggests that they could be beneficial in the study of neurodegenerative diseases. Research could focus on the compound’s ability to protect neuronal cells and its implications for treating conditions like Alzheimer’s disease .

Antiviral and Anti-HIV Research

Given the ongoing need for effective antiviral agents, the antiviral and anti-HIV activities of thiazole derivatives present a promising area of study. This compound could be explored for its effectiveness against various viral infections, including HIV .

Antihypertensive and Cardiovascular Research

Thiazole derivatives have shown antihypertensive activity, which could be beneficial in cardiovascular research. Studies might investigate how this compound affects blood pressure regulation and its potential role in treating hypertension .

Antischizophrenia and CNS Research

The antischizophrenia activity of thiazole compounds opens up avenues for research into central nervous system disorders. This compound could be examined for its effects on neurotransmitter systems and its potential use in managing schizophrenia .

Future Directions

The development of new benzothiazole derivatives and the exploration of their biological activities is a promising area of research. Future work could involve the synthesis of new benzothiazole derivatives and the investigation of their in vitro and in vivo activity . Additionally, further studies could be conducted to explore the mechanism of resistance of anti-TB drugs .

properties

IUPAC Name |

6-methyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S2.ClH/c1-14-3-6-16(7-4-14)26(23,24)22-11-9-21(10-12-22)19-20-17-8-5-15(2)13-18(17)25-19;/h3-8,13H,9-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIKCRKGSBLIDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(3,5-dichlorophenyl)methyl]sulfamoyl)(methyl)amine](/img/structure/B2861601.png)

![3-(Morpholin-4-yl)-3-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile](/img/structure/B2861607.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2861608.png)

![3-methoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2861609.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861614.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2861618.png)

![N-[1-(2-Phenylbutanoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2861619.png)

![4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2861620.png)